molecular formula C9H11NO4 B1583011 1-(2-Methoxyethoxy)-4-nitrobenzene CAS No. 22483-40-5

1-(2-Methoxyethoxy)-4-nitrobenzene

Cat. No. B1583011
M. Wt: 197.19 g/mol
InChI Key: AMSIAIRQIAPAPM-UHFFFAOYSA-N
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Patent
US05585394

Procedure details

A mixture of 40 g of 4-nitrophenol, 41 g of 1-bromo-2-methoxyethane, 45 g of K2CO3 and 80 ml of tris[2-(2-methoxyethoxy)ethyl]amine in 80 ml of acetone is refluxed for 20 hours. An insoluble material is filtered off and the filtrate is concentrated under vacuum. The residue is taken up with water and the precipitate formed is filtered off and washed with water. The precipitate is dissolved in AcOEt, washed with a 1N solution of NaOH, with water, with a 1N solution of HCl and with water and dried over Na2SO4 and the solvent is evaporated off under vacuum to give 59 g of the expected product, which is used as such in the next step.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].Br[CH2:12][CH2:13][O:14][CH3:15].C([O-])([O-])=O.[K+].[K+].COCCOCCN(CCOCCOC)CCOCCOC>CC(C)=O>[CH3:15][O:14][CH2:13][CH2:12][O:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
41 g
Type
reactant
Smiles
BrCCOC
Name
Quantity
45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
80 mL
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
An insoluble material is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in AcOEt
WASH
Type
WASH
Details
washed with a 1N solution of NaOH, with water, with a 1N solution of HCl and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 59 g
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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